Elucidation of the Molecular Structure of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole: A Technical Guide
Elucidation of the Molecular Structure of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and explores its potential biological significance based on the known activities of related benzimidazole derivatives.
Molecular Structure and Properties
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole possesses a core benzimidazole scaffold, which is a bicyclic system composed of fused benzene and imidazole rings. In this derivative, the nitrogen at position 1 of the imidazole ring is substituted with a 4-bromophenyl group, and the carbon at position 2 is substituted with a phenyl group.
Molecular Formula: C₁₉H₁₃BrN₂[1]
Molecular Weight: 349.23 g/mol
IUPAC Name: 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Molecular structure of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole.
Spectroscopic Data for Structure Elucidation
Table 1: NMR Spectroscopic Data
Note: The following ¹H and ¹³C NMR data are representative values for a closely related isomer, 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole, and similar benzimidazole derivatives. The exact chemical shifts for 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole may vary slightly.
| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.22 - 7.89 | Multiplet | - | Benzimidazole, Phenyl, and Bromophenyl rings |
| NH Proton | ~13.0 | Singlet | - | Imidazole NH (if present in tautomeric form) |
| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 110 - 155 | Carbons of Benzimidazole, Phenyl, and Bromophenyl rings |
| C=N Carbon | ~152 | Imidazole C2 carbon |
Table 2: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H Stretching (if present in tautomeric form) |
| 3100 - 3000 | Aromatic C-H Stretching |
| 1620 - 1580 | C=N and C=C Stretching (Imidazole and Benzene rings) |
| ~1450 | C-C Stretching (in-ring) |
| ~1070 | C-Br Stretching |
| 850 - 700 | Aromatic C-H Bending (out-of-plane) |
Table 3: Mass Spectrometry Data
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₉H₁₄BrN₂ | 349.0395 |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ found | 349.0391 |
Experimental Protocols
The synthesis and characterization of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole can be performed following established methodologies for 1,2-disubstituted benzimidazoles.
Synthesis of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
A common and effective method for the synthesis of 1,2-disubstituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with an aldehyde.
Materials:
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N-(4-bromophenyl)benzene-1,2-diamine
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Benzaldehyde
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Glacial Acetic Acid (as solvent and catalyst)
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask, dissolve N-(4-bromophenyl)benzene-1,2-diamine (1 equivalent) in glacial acetic acid.
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Add benzaldehyde (1.1 equivalents) to the solution.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
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Filter the crude product, wash it with distilled water, and dry it under vacuum.
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Recrystallize the crude product from ethanol to obtain pure 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole.
Caption: General workflow for the synthesis of the target compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
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The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
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Tetramethylsilane (TMS) is used as an internal standard.
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The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy:
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The FTIR spectrum is recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.
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The spectrum is typically scanned in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.
Potential Biological Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, with many demonstrating significant potential as anticancer agents.[2][3] These compounds often exert their effects by interacting with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the literature for structurally related 2-phenyl-1H-benzimidazole derivatives, a plausible mechanism of action for 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole involves the inhibition of critical protein kinases within oncogenic signaling cascades.[4]
A potential signaling pathway that could be modulated by this compound is the MAPK/ERK pathway , which is frequently hyperactivated in various cancers.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by the benzimidazole derivative.
This guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental validation is necessary to confirm the precise spectroscopic data and biological activities of this specific molecule.
References
- 1. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
